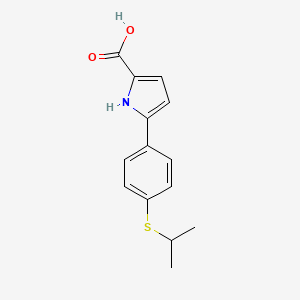
5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with a carboxylic acid group and a phenyl ring bearing an isopropylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyrrole.
Addition of the Isopropylthio Group: The isopropylthio group can be added via a nucleophilic substitution reaction, where an isopropylthiol reacts with a halogenated phenyl ring.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrrole ring is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the isopropylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isopropylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
5-Phenyl-1H-pyrrole-2-carboxylic acid: Lacks the isopropylthio group, which may reduce its lipophilicity and bioactivity.
5-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid: Contains a methyl group instead of an isopropylthio group, which may alter its chemical reactivity and biological activity.
5-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid: The presence of a chlorine atom can significantly change its electronic properties and reactivity.
Uniqueness
The presence of the isopropylthio group in 5-(4-(Isopropylthio)phenyl)-1H-pyrrole-2-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
5-(4-propan-2-ylsulfanylphenyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9(2)18-11-5-3-10(4-6-11)12-7-8-13(15-12)14(16)17/h3-9,15H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVJPUIXQMMLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C2=CC=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2679838.png)
![N-(4-ethoxyphenyl)-4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2679839.png)
![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2679840.png)

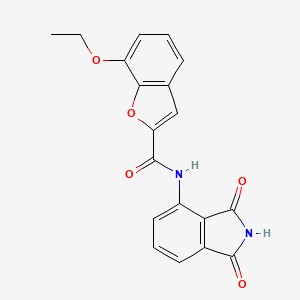

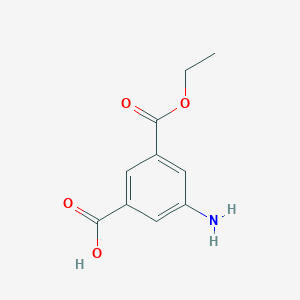
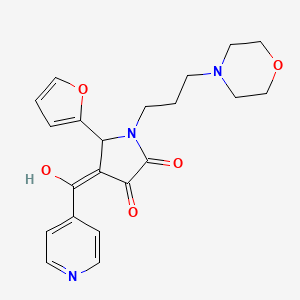
![N-(4-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2679849.png)
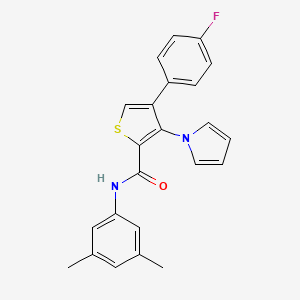
![1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2679854.png)
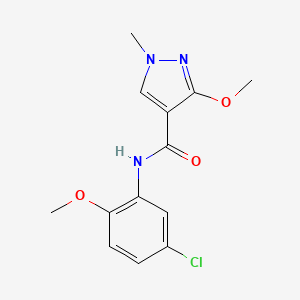
![2-Methyl-4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2679857.png)
![[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene](/img/structure/B2679860.png)
